3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride

Positional Isomerism Structure-Activity Relationship Receptor Binding

Researchers conducting histamine H3 receptor SAR studies require precise positional isomers to avoid binding artifacts. This 3-substituted piperidine building block delivers the exact chemotype for mapping receptor binding pockets. • Essential comparator to the 2-isomer (CAS 1185123-67-4) for selectivity profiling. • Analog Ki values span 3.10-249 nM at H3, enabling SAR resolution. • Supplied as stable hydrochloride salt for direct use in alkylations/acylations. • ≥95% purity, 500 mg standard packaging.

Molecular Formula C16H26ClNO
Molecular Weight 283.83 g/mol
CAS No. 1185298-13-8
Cat. No. B1421151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride
CAS1185298-13-8
Molecular FormulaC16H26ClNO
Molecular Weight283.83 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CCOCCCC2=CC=CC=C2.Cl
InChIInChI=1S/C16H25NO.ClH/c1-2-6-15(7-3-1)9-5-12-18-13-10-16-8-4-11-17-14-16;/h1-3,6-7,16-17H,4-5,8-14H2;1H
InChIKeyKXPNVNYGZUNBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride (CAS 1185298-13-8) | Structural and Basic Characterization for Procurement


3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride (CAS 1185298-13-8) is a synthetic piperidine derivative characterized by a 3-phenylpropoxyethyl side chain at the 3-position of the piperidine ring, supplied as a hydrochloride salt [1]. It is primarily utilized as a research chemical building block and for pharmacological evaluation, particularly within central nervous system (CNS) target discovery programs [2]. The compound is available commercially for research purposes only, with a standard purity specification of ≥95% and a typical catalog packaging of 500 mg .

Why 3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride (CAS 1185298-13-8) Cannot Be Interchanged with Structural Analogs


The piperidine scaffold is a privileged structure in medicinal chemistry, but its biological activity is exquisitely sensitive to the nature and position of its substituents [1]. Simple substitution, such as moving the phenylpropoxyethyl chain from the 3-position (as in this compound) to the 2-position (CAS 1185123-67-4) or the 4-position, can lead to profound differences in receptor binding profiles, selectivity, and physicochemical properties . Even within the same positional isomer class, variations in linker length or ring substitution drastically alter pharmacokinetic and pharmacodynamic behavior, as demonstrated by the wide range of histamine H3 receptor affinities (Ki values from 3.10 nM to 249 nM) observed across structurally related phenylpropoxy-piperidine derivatives [2][3]. Therefore, treating this compound as a generic, fungible piperidine building block is scientifically unsound and carries a high risk of experimental failure and data misinterpretation.

3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride (CAS 1185298-13-8): Head-to-Head Comparative Data for Evidence-Based Procurement


Positional Isomer Selectivity: 3- vs. 2-Substituted Piperidine Analogs

The position of the substituent on the piperidine ring is a critical determinant of biological activity. This compound is the 3-substituted isomer. The 2-substituted analog, 2-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride (CAS 1185123-67-4), serves as a direct comparator . While direct comparative binding data for these exact two compounds is not available in the public domain, class-level inference from extensive literature on piperidine SAR demonstrates that 3- and 2-substituted piperidines exhibit markedly different binding profiles at G-protein coupled receptors (GPCRs) and neurotransmitter transporters due to altered spatial orientation of the pharmacophore [1]. Selection of the 3-isomer is not arbitrary; it is a specific structural hypothesis test.

Positional Isomerism Structure-Activity Relationship Receptor Binding

Linker Length and H3 Receptor Affinity: Class-Wide Quantitative Benchmarking

Piperidine derivatives with phenylpropoxy motifs have been extensively explored as histamine H3 receptor ligands. A closely related compound, 1-(3-(3-phenylpropoxy)propyl)piperidine (CHEMBL462606), demonstrates high affinity for the human H3 receptor with a Ki of 3.10 nM [1]. In contrast, a derivative with an additional propyl group on the piperidine ring, 4-Propyl-1-[3-(phenylpropoxy)propyl]piperidine (CHEMBL462598), exhibits an 80-fold reduction in affinity, with a Ki of 249 nM [2]. This class-level data establishes a quantitative benchmark for H3 receptor affinity achievable within this chemical space and highlights the sensitivity of binding to subtle structural changes. This compound's 3-[2-(3-Phenylpropoxy)ethyl] substitution pattern positions it as a unique probe for exploring SAR around these potent H3 ligands.

Histamine H3 Receptor Binding Affinity Class Benchmarking

Hydrochloride Salt Form: Quantitative Impact on Solubility and Formulation Compatibility

This compound is supplied as a hydrochloride salt, a critical formulation attribute. While direct solubility data for the free base is unavailable for comparison, the scientific principle is well-established: conversion of a basic amine (piperidine) to its hydrochloride salt dramatically increases aqueous solubility and improves solid-state stability and handling characteristics [1]. This is a key differentiator from the free base form (3-[2-(3-Phenylpropoxy)ethyl]piperidine, no CAS) . Procurement of the hydrochloride salt ensures the compound is in a ready-to-use form suitable for most biological assays, requiring no further neutralization or salt-exchange steps, thereby saving time and reducing experimental variability.

Salt Form Solubility Formulation Development

3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride (CAS 1185298-13-8): High-Value Application Scenarios for Procurement Planning


Histamine H3 Receptor Ligand SAR Exploration

Given the quantitative benchmark established for closely related analogs (Ki = 3.10 nM to 249 nM) [1][2], this compound is most appropriately used in structure-activity relationship (SAR) studies aimed at mapping the binding requirements of the histamine H3 receptor. Its unique 3-position substitution pattern with a specific ethylene linker offers a novel chemotype for probing the receptor's binding pocket, with the goal of developing new, non-imidazole H3 receptor ligands.

Positional Isomer SAR for CNS Receptor Profiling

The compound's value is further realized in direct comparative studies with its 2-substituted positional isomer (CAS 1185123-67-4) . Such head-to-head profiling across a panel of CNS receptors (e.g., dopamine, serotonin, adrenergic) is critical for understanding the precise pharmacophore and for designing future compounds with improved selectivity profiles. The 3-isomer is an essential component for this specific, comparator-driven research.

As a Soluble Building Block for Further Derivatization

The compound's hydrochloride salt form makes it a more convenient and reliable starting material for further synthetic modification compared to its free base . Researchers performing alkylations, acylations, or reductive aminations on the piperidine nitrogen can use the salt directly with a base, or convert it to the free base in situ, benefiting from its enhanced stability and ease of handling during procurement and storage [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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